4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group attached to the piperidine ring and a carbaldehyde group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde typically involves the reaction of 1-ethylpiperidine with piperazine under specific conditions. One common method involves the use of a catalytic hydrogenation process, where 1-ethyl-4-(piperidin-4-yl)piperazine is reacted with a suitable aldehyde precursor in the presence of a hydrogenation catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-ethylpiperidin-4-yl)piperazine-1-carboxylic acid.
Reduction: Formation of 4-(1-ethylpiperidin-4-yl)piperazine-1-methanol.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the carbaldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-piperidin-4-yl-piperazine: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
4-methylpiperazin-1-yl (1-phenyl-1H-pyrazol-4-yl)methanone: Contains a different functional group, leading to different chemical properties and applications
Uniqueness
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde is unique due to the presence of both the ethyl group and the carbaldehyde group. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-13-5-3-12(4-6-13)15-9-7-14(11-16)8-10-15/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZRSRZJQVWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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